1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
CAS No.:
Cat. No.: VC15844625
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
| Standard InChI | InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3 |
| Standard InChI Key | MOKWSINZAVZBQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O |
Introduction
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound integrates both indoline and pyridine moieties, which are known for their diverse pharmacological properties. The molecular weight of this compound is approximately 254.33 g/mol, and it features a hydroxyl group (-OH) attached to an ethanol moiety connected to the indoline and pyridine rings.
Synthesis
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. A common approach includes the alkylation of 6-(Indolin-1-yl)-2-methylpyridine with an appropriate alkylating agent under basic conditions.
Synthesis Steps:
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Preparation of Starting Materials: Obtain or synthesize the necessary starting materials, such as 6-(Indolin-1-yl)-2-methylpyridine.
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Alkylation Reaction: Perform the alkylation reaction using an appropriate alkylating agent under basic conditions to introduce the ethanol moiety.
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Purification: Purify the resulting compound through standard methods like chromatography or crystallization.
Biological Activities and Potential Applications
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has potential applications in medicinal chemistry, particularly in developing new therapeutic agents for treating anxiety disorders and other neuropsychiatric conditions. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to anxiety and mood regulation.
| Potential Biological Activity | Description |
|---|---|
| Anxiolytic Effects | May act as selective serotonin reuptake inhibitors or influence gamma-aminobutyric acid receptor activity |
| Neurological Disorders | Potential applications in treating various neurological conditions |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol, offering insights into its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-(Indolin-2-yl)-2-methylpyridin-3-yl)ethanol | Similar indoline and pyridine structure | Variation in the position of nitrogen |
| 2-Methylpyridin-3-aldehyde | Contains a pyridine ring with an aldehyde | Lacks the indoline moiety |
| Indole-based derivatives | Incorporates an indole instead of indoline | Different heterocyclic structure |
Future Research Directions
Future studies on 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol should focus on elucidating its mechanism of action, exploring its pharmacokinetic properties, and conducting in vivo efficacy studies to fully realize its therapeutic potential. Additionally, structural modifications could be explored to enhance efficacy or reduce side effects.
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